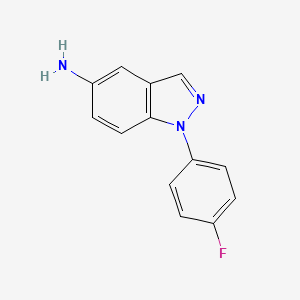![molecular formula C13H16O2 B8424221 3-[2-(benzyloxy)ethyl]cyclobutan-1-one](/img/structure/B8424221.png)
3-[2-(benzyloxy)ethyl]cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(benzyloxy)ethyl]cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a benzyloxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-[2-(benzyloxy)ethyl]cyclobutan-1-one typically involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate. The reaction proceeds through several steps, including bromination of acetone in methanol, followed by cyclization to form the cyclobutanone ring . The reaction conditions are generally mild, and the raw materials are readily available and cost-effective.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(benzyloxy)ethyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The benzyloxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
Applications De Recherche Scientifique
3-[2-(benzyloxy)ethyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[2-(benzyloxy)ethyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: The parent compound without the benzyloxyethyl group.
3-(Benzyloxymethyl)cyclobutanone: A similar compound with a benzyloxymethyl group instead of benzyloxyethyl.
Cyclopentanone: A five-membered ring analog.
Uniqueness
3-[2-(benzyloxy)ethyl]cyclobutan-1-one is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-(2-phenylmethoxyethyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H16O2/c14-13-8-12(9-13)6-7-15-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clé InChI |
VZNDMIXOMCHKPU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=O)CCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

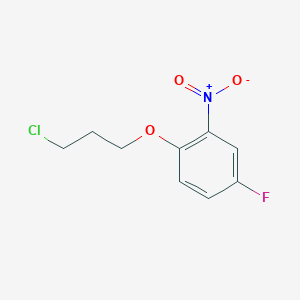
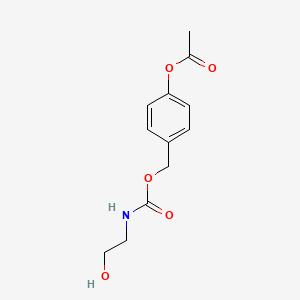
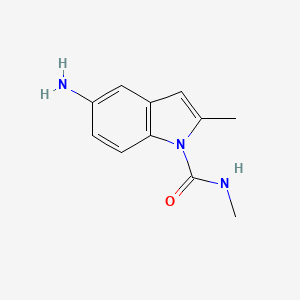
![4-((4-Chlorobenzyloxy)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B8424170.png)
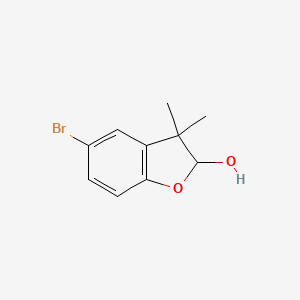

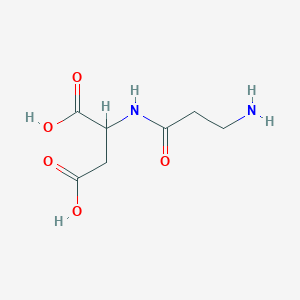
![2-[(3,4-Dimethoxyphenyl)hydrazono]malononitrile](/img/structure/B8424201.png)
![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanol](/img/structure/B8424209.png)
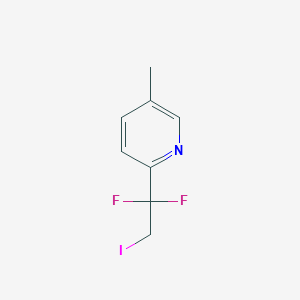

![(R)-2-Ethyl-8-methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one](/img/structure/B8424236.png)
